molecular formula C29H33BrN2O3 B5152671 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol

4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol

Cat. No. B5152671
M. Wt: 537.5 g/mol
InChI Key: JJCGMYUWCFUOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol, also known as BDP-9066, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to have various biochemical and physiological effects, depending on the target cell type and experimental conditions. In cancer cells, 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to induce oxidative stress, inhibit angiogenesis, and modulate the expression of various proteins involved in cell migration and invasion. In neuronal cells, 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to protect against oxidative stress, reduce inflammation, and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is its potential therapeutic value in various diseases, which makes it a promising candidate for drug development. However, there are also some limitations to its use in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments and interpreting results.

Future Directions

There are several future directions for research on 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol, including:
1. Further investigation of its mechanism of action, particularly in relation to specific cellular signaling pathways and gene expression patterns.
2. Development of more efficient synthesis methods and purification procedures to improve its yield and purity.
3. Evaluation of its potential therapeutic value in other diseases, such as inflammatory disorders and metabolic diseases.
4. Development of novel drug delivery systems to improve its bioavailability and reduce potential toxicity.
5. Investigation of its potential as a diagnostic tool for cancer and neurodegenerative diseases, based on its ability to modulate specific biomarkers and gene expression patterns.
In conclusion, 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is a synthetic compound that has shown promising therapeutic potential in various diseases, particularly in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further investigated to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol involves several steps, including the reaction of 3-bromoaniline with 5,6-dimethoxy-1H-benzimidazole, followed by the reaction of the resulting intermediate with 2,6-di-tert-butyl-4-hydroxyphenol. The final product is obtained through purification and isolation procedures, such as column chromatography and recrystallization.

Scientific Research Applications

4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, 4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[2-(3-bromophenyl)-5,6-dimethoxybenzimidazol-1-yl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33BrN2O3/c1-28(2,3)20-13-19(14-21(26(20)33)29(4,5)6)32-23-16-25(35-8)24(34-7)15-22(23)31-27(32)17-10-9-11-18(30)12-17/h9-16,33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGMYUWCFUOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC(=CC=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Bromophenyl)-5,6-dimethoxybenzimidazol-1-yl]-2,6-ditert-butylphenol

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